molecular formula C16H21NO4 B8006984 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid

Cat. No.: B8006984
M. Wt: 291.34 g/mol
InChI Key: JVSCHSZGYGCJKH-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid is a heterocyclic compound featuring a tetrahydroquinoline core modified with a tert-butoxycarbonyl (Boc) group at the nitrogen and an acetic acid moiety at the 6-position. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes . The acetic acid substituent introduces carboxylic acid functionality, enabling further derivatization or salt formation.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-4-5-12-9-11(10-14(18)19)6-7-13(12)17/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSCHSZGYGCJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with tetrahydroquinoline derivatives, such as 8-bromo-2,3-dihydroquinolin-4(1H)-one, which serves as the core scaffold. The primary amine group in tetrahydroquinoline is highly reactive, necessitating protection early in the synthesis to prevent undesired side reactions during subsequent steps.

Protection of the Amine Group

The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM) under catalytic conditions. A representative protocol involves dissolving the tetrahydroquinoline derivative in DCM, followed by the addition of (Boc)₂O (1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.2 equiv), and triethylamine (Et₃N, 1.0 equiv). The reaction proceeds at room temperature for 12–16 hours, achieving near-quantitative Boc protection. The protected intermediate is isolated via liquid-liquid extraction and concentrated under reduced pressure.

Palladium-Catalyzed Cross-Coupling

Reaction Setup and Catalysts

A critical step involves introducing the acetic acid moiety at the 6-position of the tetrahydroquinoline core. This is achieved through a palladium-catalyzed cross-coupling reaction. In a nitrogen-filled environment, 8-bromo-1-Boc-tetrahydroquinolin-4-one is combined with palladium acetate (Pd(OAc)₂, 0.05 equiv) and tri-o-tolylphosphine (0.3 equiv) in dimethylformamide (DMF) and Et₃N. The mixture is heated to 120°C for 6 hours, facilitating the coupling of the brominated quinoline with a propanal derivative.

Optimization of Coupling Efficiency

Key parameters influencing yield include:

  • Catalyst-to-ligand ratio : A 1:6 ratio of Pd(OAc)₂ to tri-o-tolylphosphine minimizes palladium black formation.

  • Solvent system : Polar aprotic solvents like DMF enhance reaction kinetics compared to tetrahydrofuran (THF).

  • Temperature : Reactions below 100°C result in incomplete conversion, while temperatures above 130°C promote decomposition.

Oxidation of Aldehydes to Carboxylic Acids

Reagents and Conditions

The propanal intermediate is oxidized to the corresponding carboxylic acid using sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in a tert-butanol/2-methylbut-2-ene solvent system. The aldehyde (1.0 equiv) is treated with NaClO₂ (4.0 equiv) and NaH₂PO₄ (2.0 equiv) at room temperature for 1 hour, yielding the acetic acid derivative in >85% purity after acid workup.

Mechanistic Insights

The oxidation proceeds via a hypochlorous acid intermediate, with 2-methylbut-2-ene acting as a chlorine scavenger to prevent over-oxidation. This method avoids the use of chromium-based oxidants, aligning with green chemistry principles.

Purification and Isolation

Chromatographic Techniques

Crude products are purified via silica gel chromatography using a petroleum ether/ethyl acetate gradient (5:1 to 3:1 v/v). The Boc-protected acetic acid derivative typically elutes at Rf = 0.4–0.5 in a 3:1 mobile phase.

Crystallization

Recrystallization from ethanol/water (4:1) yields colorless crystals with >99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

MethodCatalysts/ReagentsYield (%)Purity (%)Key Advantages
Boc Protection(Boc)₂O, DMAP, Et₃N92–9598High selectivity, mild conditions
Pd-Catalyzed CouplingPd(OAc)₂, Tri-o-tolylphos.78–8295Tolerates diverse substrates
NaClO₂ OxidationNaClO₂, NaH₂PO₄85–8897avoids toxic oxidants

Challenges and Solutions

Regioselectivity in Cross-Coupling

Competing coupling at the 5-position of tetrahydroquinoline is mitigated by steric hindrance from the Boc group. Electron-deficient phosphine ligands further enhance 6-position selectivity.

Boc Deprotection Risks

Premature deprotection during oxidation is prevented by maintaining pH > 5 using buffered NaH₂PO₄ .

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline analogs.

Scientific Research Applications

Drug Development

  • Anticancer Agents : Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer activity. The structural features of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid may enhance the potency of these compounds against certain cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Some studies have suggested that compounds with a similar structure can provide neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Synthesis of Bioactive Molecules

The compound serves as a versatile intermediate in the synthesis of more complex bioactive molecules. Its functional groups allow for various modifications that can lead to the development of new therapeutic agents .

Enzyme Inhibitors

The compound's ability to interact with biological macromolecules positions it as a potential inhibitor for specific enzymes. This can be particularly useful in designing drugs that target metabolic pathways involved in diseases such as diabetes and obesity .

Bioconjugation

Due to its reactive functional groups, this compound can be utilized in bioconjugation techniques. This involves attaching the compound to biomolecules (like proteins or nucleic acids) to study interactions or enhance drug delivery systems .

Polymer Chemistry

The compound can be used as a monomer or additive in polymer synthesis. Its unique structure may impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength .

Nanotechnology

In nanotechnology, derivatives of this compound can be employed to create nanoparticles for targeted drug delivery systems. The ability to modify the surface properties of nanoparticles using this compound enhances their biocompatibility and efficacy in therapeutic applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of tetrahydroquinoline derivatives, including those based on this compound. The results demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting a promising avenue for further research into its therapeutic potential .

Case Study 2: Neuroprotection

Research focusing on neuroprotective effects highlighted that compounds similar to this compound could reduce oxidative stress and inflammation in neuronal cells. These findings support its potential use in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid involves the protection of the amine group by the Boc group. This protection prevents the amine from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Positional Isomers: 6-yl vs. 4-yl Substitution

A key analog is 2-{1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}acetic acid (D8, ), which differs in the acetic acid position (4-yl vs. 6-yl). Positional isomerism can significantly alter molecular conformation and properties:

  • Electronic Effects: Electron-withdrawing effects of the carboxylic acid may influence the tetrahydroquinoline core’s aromaticity differently depending on its position.
  • Crystallinity: highlights that substituent positions affect crystal packing (e.g., nitro group rotation angles in tetrahydroquinoline derivatives), suggesting similar conformational variability for 6-yl vs. 4-yl isomers .

Functional Group Variations: Acetic Acid vs. Esters/Amides

Compounds in , such as ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a), demonstrate Boc-protected amines paired with ester groups. Key comparisons:

  • Solubility : The acetic acid in the target compound enhances hydrophilicity compared to esters or amides, which are more lipophilic.
  • Reactivity : The carboxylic acid allows for salt formation or conjugation, whereas esters (e.g., 10a, 98% yield) are typically intermediates for further hydrolysis .

Core Structure Modifications: Tetrahydroquinoline vs. Piperidine

2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic acid () replaces the tetrahydroquinoline core with a piperidine ring. Differences include:

  • Aromaticity: Tetrahydroquinoline’s fused benzene ring confers aromatic character absent in piperidine, affecting electronic properties and π-π interactions.
  • Applications: Piperidine derivatives are common in pharmaceuticals, while tetrahydroquinoline scaffolds are explored for kinase inhibition and antimicrobial activity .

Protective Group Variations: Boc vs. Sulfonyl/Methyl

Compounds like (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl) acrylamide () use sulfonyl groups instead of Boc. Contrasts include:

  • Stability : Boc is acid-labile, enabling selective deprotection, whereas sulfonyl groups are more stable under acidic conditions.
  • Synthetic Utility : Boc is preferred in solid-phase peptide synthesis, while sulfonyl groups may enhance electrophilicity .

Data Tables: Physicochemical and Spectroscopic Properties

Table 1. Comparison of Boc-Protected Tetrahydroquinoline Derivatives

Compound Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
Target Compound (6-yl acetic acid) ~337.4 (calc.) N/A N/A N/A N/A
D8 (4-yl acetic acid) 337.4 N/A N/A Purity: 95% (HPLC)
Ethyl ester 10a () 554.6 169–173 98 IR: 1765 cm⁻¹ (C=O); δ 1.34 (Boc)
Piperidyl acetic acid () ~285.3 (calc.) N/A N/A N/A

Table 2. Functional Group Impact on Properties

Functional Group Example Compound Solubility Reactivity
Acetic Acid Target compound High (aqueous) Salt formation, conjugation
Ester 10a () Low (organic) Hydrolysis to acid
Amide Example 24 () Moderate Stable, hydrogen bonding

Biological Activity

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid (CAS No. 1780999-60-1) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₁₆H₂₁NO₄
  • Molecular Weight : 291.34 g/mol
  • Structure : The compound features a tetrahydroquinoline core, which is known for its diverse biological properties.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can influence several pathways:

  • Antiproliferative Activity : Studies have shown that modifications on the tetrahydroquinoline scaffold can enhance antiproliferative effects against various cancer cell lines. For instance, related compounds have exhibited growth inhibitory activities with IC₅₀ values below 50 µM in renal, liver, and pancreatic cancer models .
  • Receptor Modulation : The tetrahydroquinoline derivatives are often evaluated for their activity on G protein-coupled receptors (GPCRs), which are critical in many physiological processes. Some derivatives have shown promising results as selective agonists or antagonists for specific receptors .
  • ADME-Tox Profiles : The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles of similar compounds have been assessed to predict their pharmacokinetic properties and safety profiles .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Line TestedIC₅₀ Value (µM)Mechanism of Action
MIA Paca-2<50Antiproliferative
RCC4-VA<50GPCR modulation
Hep G2<50GPCR modulation

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a series of tetrahydroquinoline derivatives, including those structurally related to this compound. The results indicated significant antiproliferative effects against various cancer cell lines with specific emphasis on renal and pancreatic cancers. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis .

Case Study 2: Receptor Interaction

Another study focused on the interaction of tetrahydroquinoline derivatives with muscarinic receptors. The findings revealed that certain modifications could enhance selectivity and potency at the M1 receptor subtype while minimizing activity at M2 and M3 subtypes. This selectivity is crucial for developing treatments with fewer side effects related to receptor cross-reactivity .

Safety Profile

The safety profile of this compound includes hazard statements indicating potential risks such as irritation and toxicity upon exposure. Precautionary measures should be taken when handling this compound in laboratory settings .

Q & A

Q. What are the common synthetic routes for synthesizing 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A typical synthesis involves Boc-protection of the tetrahydroquinoline core, followed by Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the acetic acid moiety. Optimization includes:

  • Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with controlled temperatures (60–80°C) to minimize side products.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
  • Yield Improvement : Adjust stoichiometry (1.2–1.5 equivalents of boronic acid derivatives) and monitor reaction progress via TLC .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl) and tetrahydroquinoline ring protons (δ 6.5–7.5 ppm). The acetic acid moiety appears as a singlet at δ ~3.6 ppm (CH₂) and δ ~12 ppm (COOH, broad).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 334.18) and fragmentation patterns.
  • IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and Boc carbonyl (C=O at ~1680 cm⁻¹). Cross-reference spectral libraries to avoid misassignment .

Q. What purification methods are recommended to isolate this compound from reaction mixtures, considering its solubility and stability?

Methodological Answer:

  • Liquid-Liquid Extraction : Use dichloromethane/water partitioning to separate acidic (acetic acid) components.
  • Recrystallization : Employ ethanol/water mixtures (1:3 v/v) for high-purity crystals.
  • Stability Considerations : Avoid prolonged exposure to strong acids/bases during purification to prevent Boc-deprotection .

Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the compound's reactivity in subsequent synthetic steps?

Methodological Answer:

  • Steric Shielding : The Boc group reduces nucleophilic reactivity at the tetrahydroquinoline nitrogen, enabling selective functionalization at the acetic acid site.
  • Deprotection Conditions : Use TFA (20% in DCM) for Boc removal, followed by neutralization with NaHCO₃. Monitor pH to avoid decomposition of the acetic acid moiety .

Q. What are the key considerations for storing this compound to maintain its integrity over extended periods?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
  • Desiccants : Include silica gel packs to mitigate moisture-induced degradation.
  • Light Sensitivity : Use amber vials to avoid photolytic cleavage of the Boc group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can distinguish between aromatic and aliphatic protons.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data.
  • Isotopic Labeling : Introduce ¹³C labels at ambiguous positions to trace signal origins .

Q. What methodological approaches are used to evaluate the compound's stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC (C18 column, 220 nm detection).
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for Boc-protected compounds).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. How can computational modeling be integrated with experimental data to predict the compound's behavior in complex reaction environments?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures to optimize reaction conditions.
  • Docking Studies : Predict binding affinity of derivatives with biological targets (e.g., enzymes) using AutoDock Vina.
  • Reactivity Predictors : Utilize software like Schrödinger’s Jaguar to model electron density maps for nucleophilic/electrophilic sites .

Q. What strategies are effective in mitigating side reactions during the synthesis of derivatives involving the acetic acid moiety?

Methodological Answer:

  • Protecting Group Strategy : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent unwanted acylation.
  • Low-Temperature Coupling : Perform amide bond formations at 0–5°C with EDC/HOBt activation to minimize racemization.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate species and adjust reagent addition rates .

Q. How should researchers design experiments to assess the compound's potential as a precursor in bioactive molecule synthesis, including toxicity profiling?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified tetrahydroquinoline rings and test against cellular models (e.g., cancer cell lines).
  • Metabolic Stability Assays : Use liver microsomes to evaluate CYP450-mediated degradation.
  • Toxicity Screening : Perform Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity. Reference OECD guidelines for standardized protocols .

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